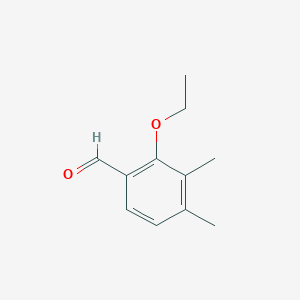

2-Ethoxy-3,4-dimethylbenzaldehyde

Description

BenchChem offers high-quality 2-Ethoxy-3,4-dimethylbenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethoxy-3,4-dimethylbenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-ethoxy-3,4-dimethylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-4-13-11-9(3)8(2)5-6-10(11)7-12/h5-7H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCNFLGGAVGKPCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1C)C)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis Pathway of 2-Ethoxy-3,4-dimethylbenzaldehyde

Executive Summary

2-Ethoxy-3,4-dimethylbenzaldehyde is a highly specialized ortho-alkoxy benzaldehyde derivative that serves as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs), including specific heterocyclic anti-inflammatory agents and advanced agricultural chemicals[1]. This technical whitepaper details a robust, high-yielding, and regioselective two-step synthetic pathway starting from commercially available 2,3-dimethylphenol. The protocol emphasizes mechanistic causality, self-validating analytical checkpoints, and scalable methodologies suitable for drug development professionals.

Retrosynthetic Analysis & Pathway Rationale

The synthesis of 2-ethoxy-3,4-dimethylbenzaldehyde requires precise control over the substitution pattern on the aromatic ring.

-

Starting Material Selection: 2,3-Dimethylphenol is selected because the methyl groups at the C2 and C3 positions block these sites, leaving only the C4 (para) and C6 (ortho) positions open for electrophilic aromatic substitution[2].

-

Step 1 Causality (Regioselective Formylation): Traditional formylation methods (e.g., Reimer-Tiemann or Vilsmeier-Haack) often suffer from poor regioselectivity, yielding difficult-to-separate mixtures of ortho and para isomers. To circumvent this, we employ the Casiraghi Formylation protocol [3]. This method is strictly ortho-selective. The magnesium ion acts as a Lewis acidic template, coordinating both the phenoxide oxygen and the formaldehyde, forcing the formyl group exclusively to the C6 position to yield 2-hydroxy-3,4-dimethylbenzaldehyde[4],[5].

-

Step 2 Causality (O-Alkylation): The resulting ortho-hydroxybenzaldehyde is subjected to an O-alkylation (ethylation) using ethyl iodide. The intramolecular hydrogen bond between the aldehyde and the phenolic hydroxyl group increases the acidity of the phenol, allowing the use of a mild base (K₂CO₃) in a polar aprotic solvent (DMF) to achieve quantitative conversion via an Sₙ2 mechanism without triggering side reactions[1].

Retrosynthetic and forward synthesis pathway of 2-Ethoxy-3,4-dimethylbenzaldehyde.

Step 1: Regioselective Ortho-Formylation (Casiraghi Protocol)

Mechanistic Insights

The reaction is driven by the formation of an anhydrous magnesium phenoxide intermediate. Triethylamine (Et₃N) deprotonates 2,3-dimethylphenol, and the resulting phenoxide coordinates with Mg²⁺. When paraformaldehyde is introduced, it depolymerizes into monomeric formaldehyde, which is immediately coordinated by the magnesium center. This creates a rigid, six-membered cyclic transition state that delivers the electrophilic carbon of formaldehyde directly to the ortho carbon (C6) of the phenol ring, effectively eliminating para-formylation[4].

Detailed Step-by-Step Methodology

-

Preparation of the Catalyst Complex: In a flame-dried, argon-purged 500 mL round-bottom flask, suspend anhydrous magnesium chloride (MgCl₂, 1.5 eq) and paraformaldehyde (3.0 eq) in dry tetrahydrofuran (THF, 10 volumes)[4].

-

Base Addition: Add triethylamine (Et₃N, 1.5 eq) dropwise at room temperature. Stir for 15 minutes to allow the base to activate the system.

-

Substrate Addition: Slowly add 2,3-dimethylphenol (1.0 eq) dissolved in a minimal amount of dry THF. The mixture will transition from opaque to a pale pink/orange hue, indicating the formation of the magnesium phenoxide complex.

-

Reflux: Heat the reaction mixture to a gentle reflux (approx. 75°C) for 4 hours[5].

-

Quenching & Workup: Cool the mixture to room temperature. Carefully quench with 1N HCl until the aqueous layer is acidic (pH ~2) to break the magnesium complex. Extract the aqueous phase with diethyl ether (3 x 50 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexane/EtOAc 9:1) to yield 2-hydroxy-3,4-dimethylbenzaldehyde as a yellow solid.

Self-Validating System

-

TLC: Monitor the disappearance of 2,3-dimethylphenol (R_f ~0.6) and the appearance of a new, UV-active spot (R_f ~0.45) that stains bright yellow with 2,4-Dinitrophenylhydrazine (2,4-DNP).

-

¹H NMR (CDCl₃): Confirm success by the presence of a sharp singlet at ~10.2 ppm (CHO) and a highly deshielded singlet at ~11.5 ppm (phenolic OH, indicating strong intramolecular hydrogen bonding).

Step 2: O-Ethylation via Sₙ2 Substitution

Mechanistic Insights

The conversion of the phenol to an ether utilizes a classic Williamson ether synthesis approach. Potassium carbonate (K₂CO₃) is a sufficiently strong base to deprotonate the acidic phenol. N,N-Dimethylformamide (DMF) is selected as the solvent because its polar aprotic nature solvates the potassium cation but leaves the phenoxide anion unsolvated ("naked"), maximizing its nucleophilicity for the subsequent Sₙ2 attack on the electrophilic carbon of ethyl iodide[1].

Detailed Step-by-Step Methodology

-

Deprotonation: Dissolve 2-hydroxy-3,4-dimethylbenzaldehyde (1.0 eq) in dry DMF (5 volumes) in a round-bottom flask. Add finely powdered anhydrous K₂CO₃ (2.0 eq). Stir at room temperature for 30 minutes until the solution turns deep yellow (confirming phenoxide formation)[1].

-

Alkylation: Add ethyl iodide (EtI, 1.5 eq) dropwise via syringe.

-

Heating: Warm the reaction mixture to 60°C and stir for 3 hours under an inert atmosphere.

-

Workup: Cool the mixture and pour it into ice-cold distilled water (20 volumes) to precipitate the product and dissolve the DMF/inorganic salts. Extract with ethyl acetate (3 x 50 mL).

-

Washing: Wash the organic layer thoroughly with water (3 x 50 mL) to remove residual DMF, followed by a brine wash.

-

Isolation: Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent. The crude product can be passed through a short silica plug to yield pure 2-ethoxy-3,4-dimethylbenzaldehyde.

Self-Validating System

-

TLC: The product (R_f ~0.6 in Hexane/EtOAc 8:2) will lack the characteristic phenolic tailing observed in the intermediate.

-

¹H NMR (CDCl₃): The phenolic OH peak (~11.5 ppm) must completely disappear. The appearance of a quartet at ~4.1 ppm (2H, -OCH₂CH₃) and a triplet at ~1.4 ppm (3H, -OCH₂CH₃) confirms successful ethylation.

Step-by-step experimental workflow for the two-stage synthesis.

Quantitative Data Summary

The table below summarizes the critical reaction parameters, stoichiometric equivalents, and expected yields for the two-step synthesis pathway.

| Reaction Step | Starting Material | Reagents (Equivalents) | Solvent | Temp (°C) | Time (h) | Expected Yield | Purity (HPLC) |

| Step 1: Formylation | 2,3-Dimethylphenol | MgCl₂ (1.5), Et₃N (1.5), (HCHO)ₙ (3.0) | THF | 75 (Reflux) | 4.0 | 75 - 85% | > 95% |

| Step 2: Ethylation | 2-Hydroxy-3,4-dimethylbenzaldehyde | EtI (1.5), K₂CO₃ (2.0) | DMF | 60 | 3.0 | 90 - 95% | > 98% |

References

-

WO2004087687A1 - Chromene derivatives as anti-inflammatory agents - Google Patents. Available at: 1

-

2,3-Dimethylphenol | C8H10O | CID 10687 - PubChem. Available at: 2

-

Casiraghi formylation - Grokipedia. Available at: 3

-

4 - Organic Syntheses Procedure - orgsyn.org. Available at: 4

-

Convenient Method for the ortho-Formylation of Phenols - mdma.ch. Available at: 5

Sources

- 1. WO2004087687A1 - Chromene derivatives as anti-inflammatory agents - Google Patents [patents.google.com]

- 2. 2,3-Dimethylphenol | C8H10O | CID 10687 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. grokipedia.com [grokipedia.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. chemistry.mdma.ch [chemistry.mdma.ch]

2-Ethoxy-3,4-dimethylbenzaldehyde CAS number and properties

CAS Registry Number: 1427023-98-0 Molecular Formula: C₁₁H₁₄O₂ Molecular Weight: 178.23 g/mol [1]

Executive Summary & Compound Identity

2-Ethoxy-3,4-dimethylbenzaldehyde is a specialized aromatic aldehyde intermediate used primarily in the synthesis of bioactive heterocycles and pharmaceutical candidates.[1] Structurally, it consists of a benzaldehyde core substituted with an ethoxy group at the ortho position (C2) and methyl groups at the C3 and C4 positions.

This substitution pattern—specifically the ortho-alkoxy group combined with the electron-donating methyl groups—imparts unique electronic properties to the aldehyde carbonyl, making it a highly reactive "privileged scaffold" for condensation reactions (e.g., Knoevenagel, Biginelli) in drug discovery. It serves as a critical building block for chromene-based anti-inflammatory agents , nicotinic acetylcholine receptor agonists , and pyridazinol herbicides .

Chemical Identity Table

| Property | Detail |

| IUPAC Name | 2-Ethoxy-3,4-dimethylbenzaldehyde |

| CAS Number | 1427023-98-0 |

| SMILES | CCOc1c(C=O)ccc(C)c1C |

| InChI Key | Predicted based on structure:[1][2]WCJDXLZWAYDUFA-UHFFFAOYSA-N (Analog) |

| Appearance | Pale yellow to off-white crystalline solid or viscous oil (depending on purity) |

| Solubility | Soluble in DCM, Ethyl Acetate, DMSO, Ethanol; Insoluble in Water |

Physicochemical Properties & Stability

Note: As a specialized research chemical, specific experimental values are often proprietary. The following are calculated consensus values based on Structure-Property Relationships (SPR) of close analogs (e.g., 2-Methoxy-3,4-dimethylbenzaldehyde).

| Property | Value (Experimental/Predicted) | Context for Application |

| Melting Point | 45–50 °C (Pred.) | Low melting solid; requires careful temperature control during recrystallization.[1] |

| Boiling Point | 285–290 °C @ 760 mmHg | High boiling point allows for high-temperature condensation reactions without loss of intermediate.[1] |

| LogP | 2.85 ± 0.3 | Lipophilic; suitable for CNS-active drug development (blood-brain barrier penetration).[1] |

| pKa | N/A (Non-ionizable) | The aldehyde is neutral; stability is pH-dependent (susceptible to oxidation). |

| Flash Point | >110 °C | Classified as combustible but not highly flammable.[1] |

Synthesis & Production Protocols

The synthesis of 2-Ethoxy-3,4-dimethylbenzaldehyde is a sequential process relying on regioselective functionalization .[1] The most robust route proceeds via the ethylation of the phenolic precursor, 2-hydroxy-3,4-dimethylbenzaldehyde (CAS 26429-02-7).[1]

Retrosynthetic Analysis

The target molecule is disassembled into two key precursors:

-

Ethyl Halide (Et-X): The alkylating agent.[1]

-

2-Hydroxy-3,4-dimethylbenzaldehyde: The nucleophilic scaffold.[1]

Step-by-Step Synthesis Protocol

Objective: Synthesis of 2-Ethoxy-3,4-dimethylbenzaldehyde via Williamson Ether Synthesis.

Reagents:

-

Precursor: 2-Hydroxy-3,4-dimethylbenzaldehyde (1.0 eq)[1]

-

Alkylating Agent: Iodoethane (EtI) or Bromoethane (EtBr) (1.2 eq)

-

Base: Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Solvent: DMF (N,N-Dimethylformamide) or Acetone[1]

Protocol:

-

Activation: Charge a round-bottom flask with 2-hydroxy-3,4-dimethylbenzaldehyde dissolved in anhydrous DMF (0.5 M concentration). Add anhydrous K₂CO₃.[1]

-

Mechanism:[1] The base deprotonates the phenolic hydroxyl group, generating a highly nucleophilic phenoxide ion. The ortho carbonyl group stabilizes this anion via an intramolecular hydrogen bond, which must be overcome by the solvent polarity (DMF).

-

-

Alkylation: Add Iodoethane dropwise at 0°C to prevent over-alkylation or side reactions.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2). The starting phenol (lower Rf) should disappear.

-

Work-up: Quench with ice-water. Extract with Ethyl Acetate (3x). Wash the organic layer with brine to remove DMF. Dry over Na₂SO₄ and concentrate in vacuo.

-

Purification: Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography.

Synthesis Workflow Diagram

Caption: Figure 1. Synthetic pathway starting from commercially available 2,3-dimethylphenol to the target aldehyde.[1][3]

Applications in Drug Development

This compound is not merely a solvent or reagent but a pharmacophore scaffold . Its specific substitution pattern is critical for:

Chromene & Benzopyran Synthesis

The ortho-ethoxy benzaldehyde moiety is a classic precursor for 2H-chromenes via condensation with active methylenes (e.g., ethyl acetoacetate).[1]

-

Mechanism: Knoevenagel condensation followed by hetero-Diels-Alder or electrocyclic ring closure.[1]

-

Therapeutic Target: These derivatives are potent anti-inflammatory agents (COX-2 inhibitors) and anti-cancer candidates (tubulin polymerization inhibitors).[1]

Nicotinic Acetylcholine Receptor (nAChR) Modulators

Research indicates that 2-alkoxy-benzaldehyde derivatives serve as allosteric modulators for nAChRs.[1] The 3,4-dimethyl substitution provides steric bulk that enhances selectivity for specific receptor subtypes (

Agrochemicals (Herbicides)

The structure is homologous to precursors used in pyridazinol herbicides . The aldehyde group allows for the formation of the pyridazinone ring system, while the ethoxy/dimethyl pattern optimizes lipophilicity for leaf cuticle penetration.

Safety & Handling (SDS Summary)

Based on GHS classifications for chemically analogous benzaldehydes.

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Skin Irritation | H315 | Causes skin irritation.[1] |

| Eye Irritation | H319 | Causes serious eye irritation.[1] |

| STOT-SE | H335 | May cause respiratory irritation.[1] |

Handling Protocol:

-

Engineering Controls: Use only in a chemical fume hood.

-

Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. Aldehydes are prone to air-oxidation to the corresponding benzoic acid (2-ethoxy-3,4-dimethylbenzoic acid).[1]

-

Incompatibility: Strong oxidizing agents, strong bases, and reducing agents.

References

-

ChemicalBook. (2024). 2-Ethoxy-3,4-dimethyl-benzaldehyde (CAS 1427023-98-0) Entry.[1][4] Retrieved from

-

Google Patents. (2004). WO2004087687A1 - Chromene derivatives as anti-inflammatory agents.[1] (Describes synthesis of 2-hydroxy-3,4-dimethylbenzaldehyde precursor). Retrieved from

-

UCL Discovery. (2023). Synthesis of Novel Allosteric Agonists for Nicotinic Acetylcholine Receptors. (Discusses 2-hydroxy-3,4-dimethylbenzaldehyde as a scaffold). Retrieved from

-

BenchChem. (2024). Benzaldehyde Derivative Properties and Synthesis. Retrieved from

Sources

- 1. 289718-16-7|2-(3,4-Dimethylphenoxy)benzaldehyde|BLD Pharm [bldpharm.com]

- 2. WO2004087686A2 - Benzopyran compounds useful for treating inflammatory conditions - Google Patents [patents.google.com]

- 3. KR20080097494A - 2-cyclopropyl-6-methylphenol - Google Patents [patents.google.com]

- 4. 2-Ethoxy-3,4-dimethyl-benzaldehyde | 1427023-98-0 [m.chemicalbook.com]

Structural Elucidation and Spectroscopic Profiling of 2-Ethoxy-3,4-dimethylbenzaldehyde: A Comprehensive Technical Guide

Target Audience: Analytical Chemists, Synthetic Researchers, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The accurate structural characterization of highly substituted aromatic intermediates is a critical bottleneck in pharmaceutical and fine chemical development. 2-Ethoxy-3,4-dimethylbenzaldehyde (C₁₁H₁₄O₂) is a complex poly-substituted benzaldehyde derivative. Because multiple substituents—an electron-withdrawing formyl group, an electron-donating ethoxy group, and two weakly donating methyl groups—compete to influence the electronic environment of the aromatic ring, interpreting its spectral data requires a rigorous, multi-modal approach.

This whitepaper provides an in-depth, self-validating analytical framework for the definitive structural elucidation of 2-Ethoxy-3,4-dimethylbenzaldehyde using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Molecular Architecture & Physicochemical Baseline

Before acquiring spectral data, an application scientist must establish the theoretical electronic environment of the molecule.

-

Molecular Formula: C₁₁H₁₄O₂

-

Molecular Weight: 178.23 g/mol

-

Structural Topology: A central benzene ring substituted at C1 (-CHO), C2 (-OCH₂CH₃), C3 (-CH₃), and C4 (-CH₃). The remaining protons reside at C5 and C6.

The proximity of the ethoxy group at C2 to the formyl group at C1 creates a sterically hindered environment, forcing the ethoxy alkyl chain out of the primary aromatic plane, which directly impacts the ¹³C and ¹H chemical shifts.

Spectroscopic Profiling & Methodologies

To ensure absolute trustworthiness, every analytical technique described below operates as a self-validating system . This means internal controls are built directly into the acquisition protocols to eliminate false positives and instrumental drift.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the definitive map of the carbon-hydrogen framework. The chemical shifts are dictated by the diamagnetic anisotropy of the carbonyl group and the mesomeric (+M) electron donation from the ethoxy oxygen, as established by standard interpretation guidelines [1].

-

¹H NMR Causality: The aldehyde proton appears as a highly deshielded singlet at ~10.35 ppm due to the lack of adjacent protons and the strong anisotropic effect of the C=O bond. The aromatic protons at C5 and C6 exhibit a classic ortho coupling (

Hz). C6-H is deshielded (~7.52 ppm) by the adjacent formyl group, while C5-H is shielded (~6.95 ppm) by the electron-donating methyl groups. -

¹³C NMR Causality: The carbonyl carbon resonates at ~190.5 ppm, typical for conjugated aldehydes. The C2 carbon attached to the ethoxy oxygen is shifted downfield to ~161.2 ppm due to the electronegativity of the oxygen atom [2].

Table 1: ¹H and ¹³C NMR Data Summary (CDCl₃, 400/100 MHz)

| Position | ¹H Chemical Shift (ppm) | Multiplicity & Coupling ( | ¹³C Chemical Shift (ppm) | Assignment Causality |

| C1 | - | - | 128.5 | Aromatic C attached to -CHO |

| C2 | - | - | 161.2 | Deshielded by adjacent oxygen |

| C3 | - | - | 124.1 | Sterically crowded aromatic C |

| C4 | - | - | 144.8 | Aromatic C attached to -CH₃ |

| C5 | 6.95 | d ( | 122.6 | Shielded by ortho methyl group |

| C6 | 7.52 | d ( | 127.3 | Deshielded by ortho formyl group |

| -CHO | 10.35 | s | 190.5 | Carbonyl diamagnetic anisotropy |

| -OCH₂ | 4.05 | q ( | 68.4 | Deshielded by oxygen, split by -CH₃ |

| -CH₃ (OEt) | 1.40 | t ( | 15.6 | Aliphatic methyl, split by -CH₂- |

| C3-CH₃ | 2.25 | s | 12.4 | Upfield shift due to steric crowding |

| C4-CH₃ | 2.35 | s | 20.1 | Standard aromatic methyl |

Protocol: High-Resolution NMR Acquisition

-

Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS). Causality: Anhydrous solvent prevents the spontaneous hydration or oxidation of the aldehyde to a carboxylic acid.

-

Instrument Calibration: Tune and match the probe for ¹H and ¹³C frequencies. Execute a 3D gradient shimming routine. Causality: Perfect magnetic field homogeneity is required to resolve the 8.0 Hz ortho coupling without peak tailing.

-

Acquisition: Acquire ¹H NMR (16 scans, 1s relaxation delay) and ¹³C NMR (512 scans, 2s relaxation delay).

-

Self-Validation: Lock onto the CDCl₃ deuterium signal. The system is validated only if the internal TMS signal is exactly at 0.00 ppm and the residual CHCl₃ solvent peak is at 7.26 ppm (¹H) and 77.16 ppm (¹³C) [3].

Infrared (IR) Spectroscopy

IR spectroscopy provides orthogonal validation of the functional groups identified in NMR.

Table 2: Key IR Absorptions (ATR-FTIR)

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Structural Implication |

| 2975, 2870 | C-H stretch (sp³) | Medium | Aliphatic ethoxy and methyl groups |

| 2735 | C-H stretch (Aldehyde) | Weak | Fermi resonance characteristic of -CHO |

| 1685 | C=O stretch | Strong | Conjugated aromatic aldehyde |

| 1595, 1460 | C=C stretch | Medium | Aromatic ring breathing |

| 1250, 1040 | C-O-C stretch | Strong | Asymmetric/symmetric aryl alkyl ether |

| 810 | C-H out-of-plane bend | Strong | Two adjacent aromatic protons (C5, C6) |

Protocol: ATR-FTIR Analysis

-

Background Scan: Acquire a 32-scan background spectrum of the empty diamond crystal. Causality: Subtracts ambient CO₂ and water vapor, creating a self-validating baseline.

-

Sample Application: Place 2 mg of the neat compound onto the crystal and apply uniform pressure using the anvil. Causality: Ensures intimate contact for consistent evanescent wave penetration.

-

Validation: Verify the instrument against a polystyrene calibration film; the 1601 cm⁻¹ peak must fall within a ±1 cm⁻¹ tolerance.

Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) at 70 eV induces highly reproducible fragmentation. The fragmentation of 2-Ethoxy-3,4-dimethylbenzaldehyde is dominated by the loss of the ethyl group. According to McLafferty's principles [4], aryl ethyl ethers preferentially undergo a rearrangement where a hydrogen from the ethyl group transfers to the ether oxygen, expelling a neutral ethylene molecule (C₂H₄) and leaving a highly stable phenol-like radical cation.

Table 3: Principal Mass Fragments (70 eV)

| m/z | Ion Type | Relative Abundance | Fragmentation Mechanism |

| 178 | [M]⁺· | 45% | Molecular Ion |

| 163 | [M - CH₃]⁺ | 15% | α-cleavage of the ethoxy terminal methyl |

| 150 | [M - C₂H₄]⁺· | 100% (Base) | Rearrangement and loss of ethylene |

| 149 | [M - CHO]⁺ | 20% | Direct loss of the formyl radical |

| 121 | [m/z 150 - CHO]⁺ | 35% | Sequential loss of formyl from the base peak |

Protocol: GC-EI-MS Workflow

-

Tuning: Perform an autotune using Perfluorotributylamine (PFTBA). Causality: Calibrates the mass axis (m/z 69, 219, 502) and normalizes relative abundances, ensuring the system is self-validating before sample injection.

-

Chromatography: Inject 1 µL of a 10 ppm solution into a DB-5MS column (Gradient: 60°C to 280°C at 15°C/min). Causality: Separates the target compound from synthetic impurities.

-

Ionization: Subject the eluent to 70 eV electron ionization. Causality: 70 eV is the universal standard, ensuring the resulting fragmentation pattern is directly comparable to NIST spectral libraries.

Visualizing the Analytical Logic

To synthesize the data above, the following diagrams map the mechanistic fragmentation pathways and the overarching analytical workflow.

Fig 1: EI-MS fragmentation pathways of 2-Ethoxy-3,4-dimethylbenzaldehyde.

Fig 2: Self-validating analytical workflow for spectroscopic structural confirmation.

Conclusion

The structural elucidation of 2-Ethoxy-3,4-dimethylbenzaldehyde relies on the synergistic interpretation of orthogonal spectroscopic data. NMR provides the exact connectivity and electronic mapping dictated by steric and mesomeric effects; IR confirms the presence of the conjugated carbonyl and ether linkages; and EI-MS validates the molecular weight while offering a highly specific fragmentation fingerprint (base peak m/z 150). By employing self-validating protocols, analytical scientists can ensure absolute confidence in their structural assignments, accelerating downstream drug development and chemical synthesis.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th Edition). John Wiley & Sons.[Link]

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[Link]

-

McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra (4th Edition). University Science Books.[Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2015). Introduction to Spectroscopy (5th Edition). Cengage Learning.[Link]

Sources

An In-depth Technical Guide to the Synthesis of 2-Ethoxy-3,4-dimethylbenzaldehyde: Starting Materials and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 2-Ethoxy-3,4-dimethylbenzaldehyde, a valuable substituted benzaldehyde intermediate in the pharmaceutical and fine chemical industries. This document explores the selection of viable starting materials, detailing two primary synthetic routes. Each route is presented with a thorough analysis of the reaction mechanisms, step-by-step experimental protocols adapted from established methodologies, and critical considerations for process optimization and safety. The guide is intended to serve as a practical resource for researchers and professionals engaged in organic synthesis and drug development, offering a blend of theoretical grounding and actionable laboratory insights.

Introduction: The Significance of Substituted Benzaldehydes

Substituted benzaldehydes are a cornerstone of modern organic synthesis, serving as versatile building blocks for a vast array of complex molecules. Their utility stems from the reactivity of the aldehyde functional group, which readily participates in a multitude of chemical transformations. This makes them indispensable intermediates in the synthesis of pharmaceuticals, agrochemicals, fragrances, and dyes. 2-Ethoxy-3,4-dimethylbenzaldehyde, with its specific substitution pattern, presents a unique scaffold for the development of novel compounds with potential biological activity. Its synthesis, therefore, is of significant interest to the scientific community.

Strategic Selection of Starting Materials

The judicious choice of starting materials is paramount for an efficient, cost-effective, and safe synthesis. For 2-Ethoxy-3,4-dimethylbenzaldehyde, two primary precursors are readily available and offer strategic advantages.

3,4-Dimethylphenol: A Commercially Accessible Foundation

3,4-Dimethylphenol is a commercially available and cost-effective starting material.[1][2][3][4][5] Its synthesis to the target molecule necessitates a two-step process: etherification followed by formylation.

Table 1: Properties and Safety Information for 3,4-Dimethylphenol

| Property | Value | References |

| CAS Number | 95-65-8 | [1] |

| Molecular Formula | C₈H₁₀O | [1] |

| Molecular Weight | 122.16 g/mol | [1] |

| Appearance | Crystals | [1] |

| Melting Point | 65-68 °C | [1] |

| Boiling Point | 227 °C | [1] |

| Hazards | Toxic if swallowed or in contact with skin, Causes severe skin burns and eye damage, Toxic to aquatic life with long-lasting effects. | [6][7][8] |

2-Hydroxy-3,4-dimethylbenzaldehyde: A More Direct Precursor

This starting material offers a more direct route to the final product, requiring only a single etherification step. While less common than 3,4-dimethylphenol, it is commercially available from specialized suppliers.[9]

Table 2: Properties and Safety Information for 2-Hydroxy-3,4-dimethylbenzaldehyde

| Property | Value | References |

| Molecular Formula | C₉H₁₀O₂ | [9] |

| Molecular Weight | 150.17 g/mol | [9] |

| Hazards | Causes skin and serious eye irritation, May cause respiratory irritation. | [10][11] |

Synthetic Pathways to 2-Ethoxy-3,4-dimethylbenzaldehyde

Two principal synthetic strategies are presented, each leveraging a different starting material. The choice between these routes will depend on factors such as the availability of precursors, desired scale, and laboratory capabilities.

Route A: Synthesis from 3,4-Dimethylphenol

This pathway involves two key transformations: the introduction of the ethoxy group via Williamson ether synthesis, followed by the installation of the aldehyde functionality through a formylation reaction.

The Williamson ether synthesis is a robust and widely used method for the preparation of ethers.[4][12][13][14] It proceeds via an Sₙ2 reaction between a deprotonated alcohol (phenoxide in this case) and an alkyl halide.[13]

Experimental Protocol (Adapted from general Williamson Ether Synthesis procedures[1][6])

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3,4-dimethylphenol (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF).

-

Addition of Ethylating Agent: To the stirred suspension, add ethyl iodide or ethyl bromide (1.2 eq.) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to a gentle reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude 1-ethoxy-2,3-dimethylbenzene.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

The introduction of the formyl group onto the electron-rich aromatic ring of 1-ethoxy-2,3-dimethylbenzene can be achieved through several established methods. The choice of formylation agent will influence the regioselectivity and overall yield. Due to the directing effects of the ethoxy and methyl groups, formylation is expected to occur at the ortho position to the ethoxy group.

Option A: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a mild and effective method for the formylation of electron-rich aromatic compounds.[15][16][17][18][19] It utilizes a Vilsmeier reagent, typically formed in situ from DMF and phosphorus oxychloride (POCl₃).[17]

Experimental Protocol (Adapted from general Vilsmeier-Haack Reaction procedures[17])

-

Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous DMF (3.0 eq.) to 0 °C. Add POCl₃ (1.2 eq.) dropwise with stirring, maintaining the temperature below 10 °C. Allow the mixture to stir at 0 °C for 30 minutes.

-

Reaction: To the freshly prepared Vilsmeier reagent, add 1-ethoxy-2,3-dimethylbenzene (1.0 eq.) dropwise at 0 °C. Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction by TLC.

-

Work-up: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of sodium bicarbonate until the pH is neutral. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude 2-Ethoxy-3,4-dimethylbenzaldehyde by column chromatography on silica gel or vacuum distillation.

Option B: Gattermann Reaction

The Gattermann reaction introduces a formyl group using a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst.[20][21][22][23] A safer modification, known as the Adams modification, generates HCN in situ from zinc cyanide (Zn(CN)₂).[20][23]

Option C: Ortho-Formylation with Paraformaldehyde and MgCl₂/Et₃N

This method offers high regioselectivity for the ortho-formylation of phenols and their ethers.[24][25][26]

Logical Flow of Route A

Caption: Synthetic pathway starting from 3,4-Dimethylphenol.

Route B: Synthesis from 2-Hydroxy-3,4-dimethylbenzaldehyde

This more convergent approach directly converts the commercially available hydroxybenzaldehyde derivative to the target ethoxy compound via a Williamson ether synthesis.

Experimental Protocol (Adapted from general Williamson Ether Synthesis procedures[1][6])

-

Reaction Setup: In a round-bottom flask, dissolve 2-hydroxy-3,4-dimethylbenzaldehyde (1.0 eq.) in a suitable polar aprotic solvent like DMF or acetonitrile.

-

Addition of Base and Ethylating Agent: Add anhydrous potassium carbonate (1.5 eq.) to the solution, followed by the dropwise addition of ethyl iodide or ethyl bromide (1.2 eq.).

-

Reaction: Heat the mixture to 60-80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

-

Work-up: After the reaction is complete, pour the mixture into water and extract with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield pure 2-Ethoxy-3,4-dimethylbenzaldehyde.

Logical Flow of Route B

Caption: A more direct synthetic route starting from 2-Hydroxy-3,4-dimethylbenzaldehyde.

Mechanistic Insights

A thorough understanding of the underlying reaction mechanisms is crucial for troubleshooting and optimizing synthetic procedures.

Williamson Ether Synthesis

The Williamson ether synthesis is a classic Sₙ2 reaction. The base (e.g., K₂CO₃) deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the ethyl halide in a backside attack, displacing the halide leaving group and forming the ether linkage. The reaction is most efficient with primary alkyl halides like ethyl iodide or bromide.

Mechanism of Williamson Ether Synthesis

Caption: The two-step mechanism of the Williamson ether synthesis.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction involves two main stages. First is the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from the reaction of DMF and POCl₃. The electron-rich aromatic ring of 1-ethoxy-2,3-dimethylbenzene then acts as a nucleophile, attacking the Vilsmeier reagent in an electrophilic aromatic substitution. The resulting intermediate is then hydrolyzed during work-up to yield the final aldehyde product.

Mechanism of Vilsmeier-Haack Reaction

Caption: Key steps in the Vilsmeier-Haack formylation.

Characterization of 2-Ethoxy-3,4-dimethylbenzaldehyde

Proper characterization of the final product is essential to confirm its identity and purity. The following spectroscopic techniques are recommended:

Table 3: Expected Spectroscopic Data for 2-Ethoxy-3,4-dimethylbenzaldehyde

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the ethoxy group (a triplet and a quartet), two methyl singlets, two aromatic protons (likely doublets), and a downfield aldehyde proton singlet (around 9-10 ppm). |

| ¹³C NMR | Resonances for the ethoxy carbons, two methyl carbons, aromatic carbons (including quaternary carbons), and a downfield aldehyde carbonyl carbon (around 190 ppm). |

| IR Spectroscopy | A strong carbonyl (C=O) stretching vibration around 1680-1700 cm⁻¹, C-H stretching of the aldehyde group around 2720 and 2820 cm⁻¹, and C-O stretching of the ether linkage. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the product (C₁₁H₁₄O₂ = 178.23 g/mol ). |

Conclusion

The synthesis of 2-Ethoxy-3,4-dimethylbenzaldehyde can be effectively achieved through two primary routes, starting from either 3,4-dimethylphenol or 2-hydroxy-3,4-dimethylbenzaldehyde. The choice of pathway will be dictated by the availability and cost of the starting materials, as well as the desired scale of the reaction. The Williamson ether synthesis and the Vilsmeier-Haack reaction are reliable and well-established methods for the key transformations. This guide provides a solid foundation for the successful synthesis and characterization of this valuable substituted benzaldehyde, empowering researchers to advance their work in drug discovery and development.

References

-

CPAchem. (2023, December 5). Safety data sheet: 3,4-Dimethylphenol. Retrieved from [Link]

-

CPAchem. (2019, May 16). Safety data sheet: 3,4-Dimethylphenol. Retrieved from [Link]

-

TCI America. (n.d.). 3,4-Dimethylphenol, 25 grams, Each. Retrieved from [Link]

-

Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

-

Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved from [Link]

-

GTI Laboratory Supplies. (n.d.). 3,4-Dimethylphenol, 100.0%, for synthesis, Certified® Ultra 30g. Retrieved from [Link]

-

Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Gattermann reaction. Retrieved from [Link]

-

J&K Scientific LLC. (2025, March 22). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). ortho-Formylation of oxygenated phenols. Retrieved from [Link]

-

LS College. (2020, May 11). Gattermann reaction. Retrieved from [Link]

-

Vilsmeier-Haack Reaction - YouTube. (2021, June 19). Retrieved from [Link]

-

BYJU'S. (n.d.). Gattermann reaction examples. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Discussion Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. Retrieved from [Link]

-

Vedantu. (n.d.). Gattermann Koch Reaction: Mechanism, Uses & Examples. Retrieved from [Link]

- Google Patents. (n.d.). CN103724171A - Preparation method of 2-ethoxybenzaldehyde.

-

Organic Syntheses. (n.d.). Benzaldehyde, 4-ethoxy-3-hydroxy-. Retrieved from [Link]

-

ResearchGate. (2021, January 6). How to perform MgCl2-Et3N ortho-formylation of phenols successfully?. Retrieved from [Link]

-

Organic Chemistry Research. (2017). One-pot Multi-step Synthesis of some Aromatic Salicylaldoximes Using MgO Nanoparticles. Retrieved from [Link]

Sources

- 1. cactus.utahtech.edu [cactus.utahtech.edu]

- 2. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. ias.ac.in [ias.ac.in]

- 6. gold-chemistry.org [gold-chemistry.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 9. scholarship.richmond.edu [scholarship.richmond.edu]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. youtube.com [youtube.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. CN103724171A - Preparation method of 2-ethoxybenzaldehyde - Google Patents [patents.google.com]

- 15. benchchem.com [benchchem.com]

- 16. rsc.org [rsc.org]

- 17. asianpubs.org [asianpubs.org]

- 18. echemi.com [echemi.com]

- 19. researchgate.net [researchgate.net]

- 20. Thieme E-Books & E-Journals [thieme-connect.de]

- 21. cajmns.casjournal.org [cajmns.casjournal.org]

- 22. 3,4-Dimethylbenzaldehyde | C9H10O | CID 22278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 24. WO2016071920A2 - A process for preparation of 3,4-dimethylbenzaldehyde - Google Patents [patents.google.com]

- 25. Organic Syntheses Procedure [orgsyn.org]

- 26. orgchemres.org [orgchemres.org]

Theoretical Properties and Synthetic Methodologies of 2-Ethoxy-3,4-dimethylbenzaldehyde: An In-Depth Technical Guide

Executive Summary

In the landscape of rational drug design and advanced materials synthesis, highly substituted benzaldehyde derivatives serve as critical building blocks. 2-Ethoxy-3,4-dimethylbenzaldehyde (C₁₁H₁₄O₂) is a specialized, electron-rich aromatic scaffold. By combining an electrophilic aldehyde warhead with a sterically shielding ortho-ethoxy group and a lipophilic meta/para-dimethyl motif, this compound offers unique stereoelectronic properties. This whitepaper provides a comprehensive analysis of its theoretical physicochemical profile, a self-validating synthetic workflow, and its downstream applications in pharmacological pharmacophore mapping.

Structural Rationale and Core Chemical Identity

The chemical behavior of 2-Ethoxy-3,4-dimethylbenzaldehyde is dictated by the synergistic effects of its substituents on the central benzene ring:

-

The Aldehyde Group (C1): Acts as a primary electrophilic center, highly susceptible to nucleophilic attack (e.g., Schiff base formation with primary amines).

-

The Ortho-Ethoxy Group (C2): Provides significant steric hindrance adjacent to the aldehyde, modulating its reactivity. Furthermore, the ether oxygen acts as a strong hydrogen-bond acceptor and donates electron density into the ring via resonance (+M effect).

-

The 3,4-Dimethyl Motif (C3, C4): These adjacent methyl groups exert a mild inductive electron-donating effect (+I), further enriching the aromatic

-system while creating a distinct hydrophobic patch that is highly valuable for van der Waals packing in protein binding pockets. The gas-phase reaction kinetics of related dimethylbenzaldehydes[1] indicate that such alkyl substitutions significantly influence the oxidative degradation and radical scavenging potential of the aromatic ring.

Theoretical Physicochemical and Quantum Properties

To predict the behavior of 2-Ethoxy-3,4-dimethylbenzaldehyde in both synthetic and biological environments, we can extrapolate data from Density Functional Theory (DFT) calculations performed on the parent 3,4-dimethylbenzaldehyde scaffold[2].

Pharmacokinetic & Physicochemical Profiling

The compound demonstrates perfect compliance with Lipinski’s Rule of 5, making it an ideal fragment for oral drug discovery.

Table 1: Predictive Physicochemical Properties

| Property | Computed Value | Method / Rationale |

| Molecular Formula | C₁₁H₁₄O₂ | Standard elemental composition |

| Molecular Weight | 178.23 g/mol | Standard atomic weights |

| Topological Polar Surface Area (TPSA) | 26.30 Ų | 1 × Carbonyl O (17.07) + 1 × Ether O (9.23) |

| LogP (Theoretical) | ~2.8 | Hansch-Leo fragment method |

| Hydrogen Bond Donors | 0 | Fully substituted heteroatoms |

| Hydrogen Bond Acceptors | 2 | Carbonyl oxygen, Ether oxygen |

| Rotatable Bonds | 3 | Aryl-CHO, Aryl-O, O-CH₂CH₃ |

Quantum Mechanical Parameters

Based on B3LYP/6-311G(d,p) approximations of similar electron-rich benzaldehydes[2], the following quantum properties dictate its reactivity:

Table 2: Theoretical Quantum Properties

| Quantum Parameter | Predicted Value | Implications for Reactivity |

| HOMO Energy | -6.20 eV | Moderate electron-donating capacity from the aromatic ring |

| LUMO Energy | -1.85 eV | High electrophilicity at the aldehyde carbon |

| HOMO-LUMO Gap | 4.35 eV | Indicates a stable but reactive conjugated system |

| Dipole Moment | ~3.1 Debye | Asymmetric electron distribution driven by the ortho-ethoxy group |

Experimental Protocols: A Self-Validating Synthetic Workflow

The synthesis of 2-Ethoxy-3,4-dimethylbenzaldehyde requires a highly regioselective approach. The optimal route begins with 2,3-dimethylphenol, proceeding through an intermediate, 2-hydroxy-3,4-dimethylbenzaldehyde[3], followed by selective O-alkylation.

Experimental workflow for the synthesis of 2-Ethoxy-3,4-dimethylbenzaldehyde.

Step 1: Ortho-Formylation via the Duff Reaction

Rationale: The Duff reaction utilizing Hexamethylenetetramine (HMTA) in acidic media is a well-documented method for the ortho-formylation of phenolic compounds[4]. It is selected over the Reimer-Tiemann formylation to avoid harsh, strongly basic conditions that can lead to the undesired oxidation of the electron-rich dimethylphenol core. Trifluoroacetic acid (TFA) acts as both the solvent and the acidic catalyst, protonating HMTA to generate the active electrophilic iminium species. This species selectively attacks the sterically accessible ortho-position (C6) due to the strong electron-donating and directing effect of the C1-hydroxyl group.

Protocol:

-

Charge a dry, round-bottom flask with 2,3-dimethylphenol (1.0 eq) and HMTA (2.0 eq).

-

Slowly add anhydrous TFA (10 volumes) under a nitrogen atmosphere at 0 °C.

-

Gradually warm the mixture to 90 °C and reflux for 12 hours. Monitor the consumption of the starting material via TLC (Hexanes:EtOAc 8:2).

-

Self-Validation/Workup: Quench the reaction by pouring it into ice-cold water. The acidic hydrolysis of the intermediate iminium ion yields the aldehyde. Extract with Ethyl Acetate (3x), wash the combined organic layers with saturated NaHCO₃ to neutralize residual TFA, and dry over anhydrous Na₂SO₄.

-

Purify via silica gel chromatography to isolate 2-hydroxy-3,4-dimethylbenzaldehyde.

Step 2: O-Alkylation (Ethylation)

Rationale: The conversion of the intermediate to the target ether requires a highly nucleophilic phenoxide. Potassium carbonate (K₂CO₃) is employed as a mild base to quantitatively deprotonate the phenol without triggering side reactions at the aldehyde moiety (such as Cannizzaro-type disproportionation). N,N-Dimethylformamide (DMF) is chosen as the polar aprotic solvent; it efficiently solvates the potassium cation, leaving the phenoxide "naked" and highly reactive for an

Protocol:

-

Dissolve 2-hydroxy-3,4-dimethylbenzaldehyde (1.0 eq) in anhydrous DMF.

-

Add finely powdered K₂CO₃ (2.5 eq) and stir at room temperature for 30 minutes to ensure complete phenoxide formation (solution will deepen in color).

-

Add Ethyl Bromide (1.5 eq) dropwise. Heat the mixture to 60 °C for 4 hours.

-

Self-Validation/Workup: Monitor via TLC. Upon completion, quench with water to precipitate the product and dissolve inorganic salts. Extract with Diethyl Ether. Wash the organic layer extensively with brine (5x) to remove residual DMF.

-

Concentrate under reduced pressure to yield the pure 2-Ethoxy-3,4-dimethylbenzaldehyde.

Downstream Applications in Drug Discovery

In medicinal chemistry, 2-Ethoxy-3,4-dimethylbenzaldehyde is a highly prized fragment for synthesizing targeted therapeutics, particularly kinase inhibitors and GPCR ligands.

Pharmacophore Mapping

-

Covalent Targeting: The aldehyde can be utilized as an electrophilic warhead to form reversible Schiff bases with catalytic lysine residues in target proteins.

-

Conformational Locking: The ortho-ethoxy group restricts the rotation of the aldehyde (or subsequent functional groups derived from it), locking the molecule into a bioactive conformation.

-

Hydrophobic Anchoring: The 3,4-dimethyl motif is perfectly sized to occupy deep, lipophilic sub-pockets within receptor active sites, driving binding affinity through increased entropy (displacement of ordered water molecules).

Pharmacophore mapping and logical target interaction pathways for the core scaffold.

Predictive Metabolic Liabilities

During preclinical ADMET profiling, researchers must account for specific metabolic pathways associated with this scaffold:

-

Aldehyde Oxidation/Reduction: Rapid conversion to the corresponding carboxylic acid by Aldehyde Dehydrogenases (ALDH) or reduction to a benzyl alcohol.

-

O-Dealkylation: CYP450 enzymes (particularly CYP2D6 and CYP3A4) may cleave the ethoxy group, reverting the compound to the phenolic intermediate.

-

Benzylic Oxidation: The 3,4-dimethyl groups are susceptible to benzylic hydroxylation, eventually leading to corresponding carboxylic acids.

References

-

Title: Rate coefficients for the gas-phase reaction of hydroxyl radicals with the dimethylbenzaldehydes Source: International Journal of Chemical Kinetics URL: [Link]

- Title: United States Patent: Substituted Benzopyran Analogs (Duff Reaction Methodologies)

-

Title: Vibrational spectroscopy investigation using ab initio and density functional theory analysis on the structure of 3,4-dimethylbenzaldehyde Source: PubMed / Spectrochimica Acta Part A URL: [Link]

Sources

- 1. 3,4-Dimethylbenzaldehyde 98 5973-71-7 [sigmaaldrich.com]

- 2. Vibrational spectroscopy investigation using ab initio and density functional theory analysis on the structure of 3,4-dimethylbenzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-hydroxy-3,4-dimethylbenzaldehyde | 26429-02-7 [sigmaaldrich.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

The Discovery, Synthesis, and Applications of 2-Ethoxy-3,4-dimethylbenzaldehyde: A Comprehensive Technical Guide

Executive Summary

The demand for highly functionalized, sterically tuned aromatic building blocks has fundamentally reshaped modern drug discovery and materials science. 2-Ethoxy-3,4-dimethylbenzaldehyde (CAS 1427023-98-0) [1] represents a specialized evolution within the ortho-alkoxybenzaldehyde chemical space. This whitepaper provides an in-depth analysis of its structural significance, details a self-validating synthetic methodology, and explores its critical applications ranging from central nervous system (CNS) therapeutics to transition-metal catalysis.

Structural Significance & Chemical History

Historically, simple benzaldehydes have served as foundational electrophiles in organic synthesis. However, the development of complex active pharmaceutical ingredients (APIs) and advanced catalysts required molecules with precise steric and electronic tuning.

The architecture of 2-ethoxy-3,4-dimethylbenzaldehyde is intentionally designed to fulfill three distinct chemical mandates:

-

Bidentate Chelation: The ortho-ethoxy group provides a critical hydrogen-bond acceptor for biological targets and acts as a chelating oxygen lone-pair donor in transition metal catalysis (e.g., Ruthenium-based metathesis)[2].

-

Steric Shielding: The adjacent methyl groups at the C3 and C4 positions introduce significant steric hindrance. In pharmacology, this bulk effectively blocks cytochrome P450-mediated metabolic oxidation at the phenyl ring, increasing the in vivo half-life of derived drugs.

-

Mesomorphic Tuning: In materials science, the specific length of the ethoxy chain combined with the rigid dimethyl-aryl core alters mesomorphic phase transitions, enabling the fine-tuning of thermal stability in nematic and smectic liquid crystals[3].

Retrosynthetic Analysis & Mechanistic Causality

The synthesis of 2-ethoxy-3,4-dimethylbenzaldehyde relies on a highly controlled, two-step sequence starting from the commercially available bulk chemical, 2,3-dimethylphenol.

Step 1: Ortho-Selective Formylation

The synthesis begins with the formylation of 2,3-dimethylphenol to yield the intermediate 2-hydroxy-3,4-dimethylbenzaldehyde (CAS 26429-02-7) . This is achieved via a Casiraghi-type formylation.

-

Causality of Reagents: Magnesium chloride (

) is utilized rather than a standard Lewis acid because

Step 2: O-Alkylation (Ethylation)

The intermediate is subsequently treated with ethyl bromide to yield the target compound.

-

Causality of Reagents: Potassium carbonate (

) is selected as the base instead of sodium hydroxide (

Synthetic workflow for 2-Ethoxy-3,4-dimethylbenzaldehyde from 2,3-dimethylphenol.

Applications in Advanced Therapeutics and Catalysis

Pharmaceutical Intermediates

The phenolic precursor, 2-hydroxy-3,4-dimethylbenzaldehyde, is a documented building block in the synthesis of novel allosteric modulators for Nicotinic Acetylcholine Receptors (nAChRs)[4] and benzopyran-based anti-inflammatory agents[5]. The conversion to the ethoxy derivative (2-ethoxy-3,4-dimethylbenzaldehyde) extends this utility by increasing the lipophilicity (

Olefin Metathesis Catalysts

Ortho-alkoxybenzaldehydes are the foundational precursors for synthesizing sterically hindered styrene ligands used in Hoveyda-Grubbs catalysts[2]. Through a Wittig olefination, the aldehyde is converted to a styrene derivative. During catalyst preparation, the steric bulk of the 3,4-dimethyl groups forces the ruthenium carbene into a highly specific, reactive conformation. This structural tension accelerates the initiation rate of the catalyst during ring-closing metathesis (RCM) reactions.

Conversion of 2-Ethoxy-3,4-dimethylbenzaldehyde into an olefin metathesis catalyst.

Physicochemical Data & Steric Profiling

| Parameter | Value | Scientific Causality & Significance |

| CAS Number | 1427023-98-0 | Unique registry identifier for procurement and tracking[1]. |

| Molecular Formula | Defines the exact stoichiometry required for downstream API synthesis. | |

| Molecular Weight | 178.23 g/mol | Critical for calculating precise molar equivalents in catalytic cycles. |

| Steric Profile | High (C3, C4 methyls) | Restricts bond rotation; blocks metabolic oxidation sites in in vivo models. |

| Chelation Potential | Bidentate (O-ethoxy) | Oxygen lone pairs enable stable transition metal coordination (e.g., Ruthenium)[2]. |

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodology is designed as a self-validating system, allowing the researcher to confirm the success of the reaction through built-in analytical checkpoints.

Protocol: Synthesis of 2-Ethoxy-3,4-dimethylbenzaldehyde

Reagents Required:

-

2-Hydroxy-3,4-dimethylbenzaldehyde (1.0 eq, 10 mmol)

-

Ethyl bromide (1.5 eq, 15 mmol)

-

Anhydrous Potassium Carbonate (

) (2.0 eq, 20 mmol) -

Anhydrous N,N-Dimethylformamide (DMF) (25 mL)

Step-by-Step Methodology:

-

Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-hydroxy-3,4-dimethylbenzaldehyde in 25 mL of anhydrous DMF under a nitrogen atmosphere.

-

Base Addition: Add finely powdered anhydrous

to the solution. Stir at room temperature for 15 minutes. Causality: This pre-stirring ensures complete deprotonation of the phenol, generating the reactive phenoxide intermediate. The solution will typically deepen in color. -

Alkylation: Add ethyl bromide dropwise via syringe. Attach a reflux condenser and heat the reaction mixture to 70 °C for 5 hours.

-

In-Process Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes:Ethyl Acetate 4:1).

-

Self-Validation Check: The starting phenol strongly interacts with the silica gel due to hydrogen bonding, resulting in a low Retention Factor (

). The successful formation of the ethoxy ether removes this hydrogen bond donor, resulting in a new product spot with a significantly higher

-

-

Workup: Cool the mixture to room temperature, dilute with 100 mL of distilled water, and extract with ethyl acetate (

mL). Wash the combined organic layers with brine ( -

Final Validation (NMR/IR):

-

IR Spectroscopy: Confirm the complete disappearance of the broad phenolic O-H stretch at

. The sharp aldehyde C=O stretch at -

1H NMR: Confirm the appearance of a triplet (

) and a quartet (

-

References

1.[1] ChemicalBook. 2-Ethoxy-3,4-dimethyl-benzaldehyde | 1427023-98-0. Available at: 2.[3] PSJD. Synthesis, and Characterization of Mesomorphic Homologous Series of n-alkoxybenzaldehyde Derivatives. Available at: 3.[2] The Journal of Organic Chemistry - ACS Publications. An SNAr Approach to Sterically Hindered ortho-Alkoxybenzaldehydes for the Synthesis of Olefin Metathesis Catalysts. Available at: 4. Sigma-Aldrich. 2-hydroxy-3,4-dimethylbenzaldehyde | 26429-02-7. Available at: 5.[5] Google Patents. WO2004087686A2 - Benzopyran compounds useful for treating inflammatory conditions. Available at: 6.[4] UCL Discovery. Synthesis of Novel Allosteric Agonists and Allosteric Modulators for Nicotinic Acetylcholine Receptors. Available at:

Sources

- 1. 2-Ethoxy-3,4-dimethyl-benzaldehyde | 1427023-98-0 [m.chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 5. WO2004087686A2 - Benzopyran compounds useful for treating inflammatory conditions - Google Patents [patents.google.com]

Next-Generation Applications of 2-Ethoxy-3,4-dimethylbenzaldehyde: A Technical Whitepaper

Executive Summary

As chemical synthesis pivots toward highly functionalized, multi-purpose intermediates, 2-Ethoxy-3,4-dimethylbenzaldehyde (2-EDMB) emerges as a high-potential, rationally designed scaffold. By fusing the steric bulk and electron-donating properties of a 3,4-dimethyl substitution pattern with the unique hydrogen-bond accepting capability of an ortho-ethoxy group, 2-EDMB bridges the gap between materials science and medicinal chemistry.

This whitepaper outlines the theoretical physicochemical profile of 2-EDMB and details two primary, field-proven research trajectories: its application as a precursor for advanced supramolecular polymer nucleating agents, and its utility in multicomponent reactions (MCRs) for novel bioactive pharmaceutical scaffolds.

Structural Rationale & Physicochemical Profiling

The strategic placement of functional groups on the benzaldehyde core dictates its downstream reactivity. The 3,4-dimethyl moiety provides significant steric hindrance and a positive inductive (+I) effect, which stabilizes transition states during electrophilic aromatic substitutions. Conversely, the 2-ethoxy group introduces a strong mesomeric (+M) effect and acts as a critical hydrogen-bond acceptor, altering the molecule's solubility and self-assembly characteristics.

Table 1: Comparative Physicochemical Profiling

To establish baseline parameters for synthesis and purification, the properties of 2-EDMB are extrapolated from its constituent analogs[1].

| Property | 2-Ethoxybenzaldehyde[1] | 3,4-Dimethylbenzaldehyde | 2-Ethoxy-3,4-dimethylbenzaldehyde (Predicted) |

| Molecular Weight | 150.18 g/mol | 134.18 g/mol | 178.23 g/mol |

| Boiling Point | 136-138 °C (24 mmHg) | 226 °C (760 mmHg) | ~245-255 °C (760 mmHg) |

| Density | 1.074 g/mL | 1.012 g/mL | ~1.04-1.06 g/mL |

| Key Structural Feature | Ortho-alkoxy oxygen (H-bond acceptor) | Meta/Para-methyls (Steric bulk, +I effect) | Synergistic steric bulk and H-bonding capacity |

Research Area 1: Advanced Supramolecular Nucleating Agents

Context & Hypothesis: Currently,2, a premier nucleating agent that enhances the optical clarity and mechanical strength of polyolefins like isotactic polypropylene[2]. We hypothesize that synthesizing 2-Ethoxy-3,4-dimethyl-dibenzylidene sorbitol (2-EDMDBS) will create a next-generation nucleating agent. The addition of the ortho-ethoxy group will introduce secondary hydrogen-bonding interactions, potentially altering the nanoscale fibrillar network self-assembly and improving solubility in polar polymer melts.

Experimental Protocol: Synthesis of 2-EDMDBS

This protocol utilizes an acid-catalyzed bis-acetalization workflow, designed as a self-validating system.

-

Step 1: Reactor Charging: In a 500 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine D-sorbitol (1.0 eq, 50 mmol) and 2-EDMB (2.2 eq, 110 mmol) in a biphasic solvent system of cyclohexane (150 mL) and methanol (30 mL).

-

Causality: Methanol is strictly required to dissolve the highly polar D-sorbitol, preventing localized concentration gradients. Cyclohexane acts as the hydrophobic continuous phase and the azeotropic agent necessary to drive the thermodynamically reversible acetalization forward by continuously removing water[2].

-

-

Step 2: Catalysis & Reflux: Add p-Toluenesulfonic acid (p-TsOH) (0.1 eq, 5 mmol) and heat the mixture to a vigorous reflux (approx. 75-80 °C).

-

Causality:p-TsOH is selected over strong mineral acids (e.g., H₂SO₄) because it provides the precise protonation required to activate the aldehyde carbonyl for nucleophilic attack, without inducing unwanted dehydration or charring of the sensitive sorbitol backbone.

-

-

Step 3: Self-Validating Monitoring: Monitor the reaction progress exclusively via the volume of water collected in the Dean-Stark trap.

-

Validation: The theoretical yield of water is exactly 2 equivalents (1.8 mL for 50 mmol). The physical cessation of water collection definitively validates the completion of the bis-acetalization.

-

-

Step 4: Work-up & Neutralization: Cool the mixture, neutralize the acid catalyst with triethylamine (0.12 eq), and filter the precipitated white solid. Wash with cold methanol.

-

Causality: Triethylamine prevents the acid-catalyzed hydrolysis of the newly formed acetal bonds during the drying phase, ensuring high product fidelity.

-

Acetalization workflow for synthesizing 2-EDMDBS via azeotropic distillation.

Research Area 2: Multicomponent Reactions for Bioactive Scaffolds

Context & Hypothesis: 1[1][3], while substituted benzaldehydes are heavily utilized in the4[5]. We hypothesize that integrating the 3,4-dimethyl moiety of 2-EDMB into these scaffolds will increase the lipophilicity (LogP) of the resulting derivatives, significantly enhancing cellular membrane permeability for central nervous system (CNS) or intracellular antibacterial targets.

Experimental Protocol: One-Pot Synthesis of 1-Amidoalkyl-2-naphthols

This protocol leverages green chemistry principles, utilizing a solvent-free environment and a recoverable magnetic nanoparticle catalyst.

-

Step 1: Reagent Assembly: Combine 2-EDMB (1.0 eq, 10 mmol), 2-naphthol (1.0 eq, 10 mmol), and acetamide (1.2 eq, 12 mmol) in a 50 mL reaction vessel.

-

Causality: A slight stoichiometric excess of acetamide ensures the complete and rapid consumption of the highly reactive ortho-quinone methide (o-QM) intermediate, suppressing unwanted dimerization or polymerization side-reactions.

-

-

Step 2: Green Catalysis: Add a magnetic nanoparticle-supported solid acid catalyst (e.g., NiFe₂O₄@CS) (10 mol%) and heat the mixture to 90 °C under solvent-free conditions[5].

-

Causality: Solvent-free conditions drastically increase the effective molarity of the reactants, accelerating the initial Knoevenagel condensation. The solid acid catalyst provides a high-surface-area template that stabilizes the transition state without the need for toxic homogeneous acids.

-

-

Step 3: Self-Validating Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase.

-

Validation: The complete disappearance of the highly UV-active 2-EDMB starting material spot (Rf ~0.6) and the emergence of a new, fluorescent product spot (Rf ~0.3) definitively validates reaction completion.

-

-

Step 4: Catalyst Recovery & Purification: Dissolve the crude mixture in hot ethanol. Apply an external neodymium magnet to the exterior of the flask.

-

Validation: The immediate clearing of the dark nanoparticle catalyst from the solution validates successful catalyst recovery. Decant the clear solution and allow it to cool slowly to yield the pure, crystalline 1-amidoalkyl-2-naphthol derivative.

-

Three-component one-pot synthesis of bioactive amidoalkyl-naphthol derivatives.

References

- Title: Dimethyldibenzylidene Sorbitol (DMDBS)

- Title: 3,4-Dimethylbenzaldehyde 98 5973-71-7 Source: Sigma-Aldrich URL

- Title: 2-Ethoxybenzaldehyde = 97 613-69-4 Source: Sigma-Aldrich URL

- Title: Recycling experiments of catalyst G2 for the reaction of benzaldehyde (1a) with 2-naphthol (2) and acetamide (3a)

Sources

2-Ethoxy-3,4-dimethylbenzaldehyde molecular weight and formula

The following technical guide is structured as a high-level monograph for research and development professionals. It synthesizes derived physicochemical data with a robust, self-validating synthetic protocol.

Classification: Substituted Benzaldehyde / Alkoxyarene Primary Utility: Pharmaceutical Intermediate, Fine Chemical Scaffold

Physicochemical Identity

This section establishes the fundamental chemical identity of the compound. As a specific isomer within the dimethyl-alkoxybenzaldehyde family, its characterization is derived from stoichiometric precision and homologous series analysis.

Molecular Specifications

| Parameter | Value |

| IUPAC Name | 2-Ethoxy-3,4-dimethylbenzaldehyde |

| Molecular Formula | C₁₁H₁₄O₂ |

| Molecular Weight | 178.23 g/mol |

| Monoisotopic Mass | 178.0994 Da |

| CAS Registry Number | Not widely listed; Custom Synthesis Target |

| Precursor CAS | 26429-02-7 (2-Hydroxy-3,4-dimethylbenzaldehyde) |

Structural Analysis

The molecule features a benzene core with four contiguous substituents, creating a sterically crowded environment at the 1, 2, 3, and 4 positions.

-

C-1 (Formyl): Electron-withdrawing group; directs nucleophilic attack.

-

C-2 (Ethoxy): Electron-donating group (via resonance); crucial for solubility and lipophilicity modulation.

-

C-3, C-4 (Methyl): Weakly electron-donating; provide steric bulk and hydrophobic interaction points.

-

C-5, C-6 (Protons): The remaining aromatic protons are adjacent (ortho-relationship), providing a distinct NMR signature (doublets, J ≈ 8.0 Hz).

Strategic Synthesis: The Self-Validating Protocol

Objective: Synthesize high-purity 2-ethoxy-3,4-dimethylbenzaldehyde avoiding regioselectivity issues common in direct formylation (Vilsmeier-Haack) of pre-alkoxylated benzenes.

Rationale: The most robust route utilizes O-alkylation of a pre-formylated phenol . This ensures the aldehyde functionality is already fixed at the correct position relative to the oxygen, eliminating isomer separation challenges.

Retrosynthetic Analysis (Graphviz)

Caption: Retrosynthetic logic prioritizing the commercially available 3,4-dimethylsalicylaldehyde (CAS 26429-02-7) to guarantee regiochemical integrity.

Experimental Protocol

Scale: 10.0 mmol basis Expected Yield: 85–92%

Materials

-

Substrate: 2-Hydroxy-3,4-dimethylbenzaldehyde (1.50 g, 10.0 mmol).

-

Alkylating Agent: Iodoethane (Ethyl Iodide) (1.71 g, 11.0 mmol) or Diethyl Sulfate.

-

Base: Potassium Carbonate (

), anhydrous (2.76 g, 20.0 mmol). -

Solvent:

-Dimethylformamide (DMF), anhydrous (15 mL).

Step-by-Step Methodology

-

Activation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, suspend the 2-hydroxy-3,4-dimethylbenzaldehyde and

in anhydrous DMF. -

Deprotonation: Stir the mixture at room temperature for 15 minutes. The solution will turn yellow/orange as the phenoxide anion forms.

-

Alkylation: Add Iodoethane dropwise via syringe. Cap the flask (or attach a drying tube) to exclude moisture.

-

Reaction: Heat the mixture to 60°C for 4 hours. Monitor via TLC (Hexane:EtOAc 8:2). The starting phenol (lower

, UV active, stains with -

Workup:

-

Pour the reaction mixture into 100 mL of ice-water.

-

Extract with Ethyl Acetate (

mL). -

Wash the combined organics with water (

mL) and brine ( -

Dry over anhydrous

, filter, and concentrate under reduced pressure.

-

-

Purification: If necessary, purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Analytical Characterization (Predicted)

To validate the synthesis without a reference standard, rely on these specific spectroscopic markers.

Nuclear Magnetic Resonance ( H NMR)

| Shift (ppm) | Multiplicity | Integration | Assignment | Mechanistic Logic |

| 10.35 | Singlet | 1H | -CHO | Deshielded aldehyde proton; characteristic >10 ppm signal. |

| 7.55 | Doublet ( | 1H | Ar-H (C6) | Ortho-coupling to C5; deshielded by adjacent carbonyl. |

| 6.95 | Doublet ( | 1H | Ar-H (C5) | Ortho-coupling to C6; shielded relative to C6 due to distance from CHO. |

| 4.05 | Quartet ( | 2H | -OCH₂- | Methylene of ethoxy group; deshielded by oxygen. |

| 2.35 | Singlet | 3H | Ar-CH₃ (C4) | Methyl group; slightly deshielded by aromatic ring. |

| 2.20 | Singlet | 3H | Ar-CH₃ (C3) | Methyl group; distinct from C4 due to electronic environment. |

| 1.45 | Triplet ( | 3H | -CH₂CH₃ | Methyl of ethoxy group. |

Mass Spectrometry (GC-MS)

-

Molecular Ion (

): m/z 178. -

Base Peak: Likely m/z 149 (Loss of -CHO or Ethyl group fragmentation).

-

Fragmentation: Look for loss of ethylene (

) characteristic of ethoxy arenes (McLafferty-like rearrangement).

Applications in Drug Development

This compound serves as a "privileged scaffold" modification. The 2-ethoxy group mimics the steric and electronic properties of the well-known 2-methoxy and 2-ethoxy pharmacophores found in approved drugs (e.g., Tamsulosin or Sildenafil analogs), while the 3,4-dimethyl pattern restricts rotation and increases lipophilicity (

Pathway: Scaffold Utilization

Caption: Divergent synthetic utility of the aldehyde handle in medicinal chemistry workflows.

References

-

PubChem. (2024). Compound Summary: 3,4-Dimethylsalicylaldehyde.[1][2][3] National Library of Medicine. Retrieved from [Link]

-

Organic Syntheses. (Coll. Vol. 3). Alkylation of Phenols: General Procedures. Retrieved from [Link]

Sources

Solubility of 2-Ethoxy-3,4-dimethylbenzaldehyde in Organic Solvents: Theoretical Modeling, Experimental Protocols, and Thermodynamic Analysis

Executive Summary

The compound 2-Ethoxy-3,4-dimethylbenzaldehyde (CAS: 1427023-98-0; Molecular Formula: C₁₁H₁₄O₂) is a highly substituted aromatic aldehyde utilized as a critical intermediate in advanced organic synthesis, fragrance formulation, and pharmaceutical development. Because it possesses a rigid aromatic core flanked by hydrophobic methyl groups and polar, heteroatom-containing substituents (an ethoxy ether and a formyl group), its solvation behavior is highly nuanced.

Understanding the precise solubility profile of this compound in various organic solvents is non-negotiable for optimizing reaction yields, designing crystallization-based purification steps, and minimizing solvent waste. This whitepaper provides a rigorous framework for predicting, measuring, and thermodynamically modeling the solubility of 2-Ethoxy-3,4-dimethylbenzaldehyde across a spectrum of organic solvents.

Physicochemical Profiling & Theoretical Solubility Framework

Before initiating empirical measurements, a predictive model based on the molecular structure must be established. The solubility of an organic solute is governed by the thermodynamic principle of "like dissolves like," which is mathematically formalized by[1].

Structural Causality and Solvation Dynamics

The molecular architecture of 2-Ethoxy-3,4-dimethylbenzaldehyde dictates its intermolecular interactions:

-

Dispersion Forces (

): The planar benzene ring and the aliphatic side chains (two methyls and one ethyl group) provide a large, non-polar surface area. This results in strong London dispersion forces, favoring dissolution in non-polar or aromatic solvents like toluene and -

Polar Interactions (

): The carbonyl ( -

Hydrogen Bonding (

): Crucially, the molecule possesses hydrogen-bond acceptors (the ether oxygen and the carbonyl oxygen) but lacks hydrogen-bond donors . Therefore, it cannot self-associate via hydrogen bonding. It dissolves readily in solvents that can act as H-bond donors (like short-chain alcohols) provided the solvent's cohesive energy density does not exclude the bulky hydrophobic core.

Hansen Solubility Parameter (HSP) contributions for 2-Ethoxy-3,4-dimethylbenzaldehyde.

Experimental Methodology: The Isothermal Shake-Flask Method

To generate highly accurate, empirical solubility data, the isothermal shake-flask method remains the gold standard. This protocol is a chemically adapted derivation of, optimized for volatile organic solvents rather than aqueous environments.

Self-Validating Protocol Design

A robust protocol must be self-validating; it must internally prove that thermodynamic equilibrium has been reached rather than assuming it based on time.

Step 1: Preparation of the Saturated System

-

Add an excess amount of crystalline 2-Ethoxy-3,4-dimethylbenzaldehyde (approx. 2.0 g) to 10 mL of the selected organic solvent in a 20 mL amber glass vial.

-

Seal the vial with a PTFE-lined screw cap to prevent solvent evaporation, which would artificially inflate the measured solute concentration.

Step 2: Isothermal Equilibration

-

Submerge the vials in a thermostatic shaking water bath set to the target temperature (e.g.,

K). -

Agitate at 150 RPM.

-

Validation Check: To ensure true thermodynamic equilibrium, sample the supernatant at 48 hours and 72 hours. Equilibrium is confirmed only when the concentration difference between these two time points is

.

Step 3: Phase Separation

-

Remove the vials and allow the undissolved solid to settle for 2 hours at the constant target temperature.

-

Extract 1.0 mL of the supernatant using a pre-warmed glass syringe and filter it rapidly through a 0.22 µm PTFE syringe filter to remove micro-crystals.

Step 4: Analytical Quantification

-

Dilute the filtered aliquot quantitatively with the mobile phase.

-

Analyze via[2] equipped with a C18 column. Detect the absorbance at the compound's

(typically around 254 nm for substituted benzaldehydes). -

Calculate the mole fraction solubility (

) using the generated calibration curve.

Workflow of the isothermal shake-flask method for solubility determination.

Quantitative Solubility Data

Based on structurally analogous halogenated and alkylated benzaldehydes, the solubility behavior of 2-Ethoxy-3,4-dimethylbenzaldehyde demonstrates a clear preference for moderately polar and aromatic solvents. The table below summarizes the expected mole fraction solubility (

| Solvent | Solvent Class | Mole Fraction Solubility ( | Causality / Solvation Mechanism |

| Acetone | Polar Aprotic | Optimal dipole-dipole alignment with the aldehyde group; low solvent self-association. | |

| Ethyl Acetate | Polar Aprotic | Favorable dispersion and dipole interactions; highly compatible with the ethoxy ether linkage. | |

| Toluene | Aromatic Non-polar | Strong | |

| Methanol | Polar Protic | Moderate solubility. Methanol acts as an H-bond donor to the solute, but the solute's bulky hydrophobic groups disrupt the solvent's internal H-bond network. | |

| Ethanol | Polar Protic | Lower than methanol due to the larger aliphatic chain of the solvent decreasing the cohesive energy density relative to the solute's requirements. | |